DL-Tyrosine-13C9,15N

Description

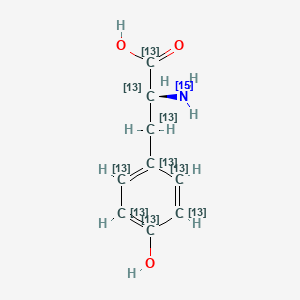

L-4-Hydroxyphenylalanine-¹³C₉,¹⁵N (synonym: L-Tyrosine-¹³C₉,¹⁵N) is a stable isotope-labeled derivative of the aromatic amino acid L-tyrosine. Its molecular formula is 4-HO-¹³C₆H₄¹³CH₂¹³CH(¹⁵NH₂)¹³CO₂H (CAS: 202407-26-9), with a molecular weight of 191.12 g/mol . This compound is extensively used in metabolic tracer studies, nuclear magnetic resonance (NMR) spectroscopy, and isotope dilution mass spectrometry (IDMS) due to its dual isotopic enrichment (¹³C and ¹⁵N), which enhances detection sensitivity and accuracy in tracking biochemical pathways .

Properties

IUPAC Name |

(2S)-2-(15N)azanyl-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-CMLFETTRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13CH2][13C@@H]([13C](=O)O)[15NH2])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202407-26-9 | |

| Record name | 202407-26-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

L-4-Hydroxyphenylalanine-13C9,15N, commonly referred to as L-Tyrosine-13C, is a stable isotope-labeled derivative of the amino acid tyrosine. This compound has garnered attention in various fields of biological and medical research due to its unique properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₁N₃O₃

- Molecular Weight : 182.181 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Melting Point : >300ºC (decomposes)

- CAS Number : 110622-46-3

L-Tyrosine is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. The incorporation of stable isotopes such as and allows researchers to trace metabolic pathways and study the kinetics of these neurotransmitters in vivo. The labeling enhances the sensitivity and specificity of mass spectrometry analyses, which are crucial for understanding metabolic processes.

Neurotransmitter Synthesis

L-Tyrosine plays a critical role in the synthesis of catecholamines. Research indicates that supplementation with L-Tyrosine can enhance cognitive performance under stress by increasing the availability of neurotransmitters necessary for optimal brain function. For instance, studies have shown that L-Tyrosine can mitigate the effects of stress-induced cognitive decline by replenishing depleted neurotransmitter levels .

Inhibition of Citrate Synthase

In vitro studies suggest that L-Tyrosine can inhibit citrate synthase activity in specific brain regions, which may have implications for metabolic regulation in neuronal tissues . This inhibition could influence energy metabolism and neurotransmitter synthesis pathways.

Case Studies

-

Cognitive Performance Under Stress :

A study involving young adults demonstrated that oral administration of L-Tyrosine improved cognitive flexibility during stressful conditions. Participants who received L-Tyrosine were better able to perform tasks requiring quick decision-making compared to those who received a placebo . -

Metabolic Tracing :

In metabolic studies using labeled L-Tyrosine, researchers tracked its conversion into dopamine and norepinephrine, providing insights into the dynamics of neurotransmitter synthesis under varying dietary conditions . The results indicated that higher intakes of phenylalanine (the precursor to tyrosine) led to increased levels of these neurotransmitters.

Applications in Research

L-4-Hydroxyphenylalanine-13C9,15N is widely used in:

- Metabolomics : As a tracer in metabolic studies to understand amino acid metabolism.

- Proteomics : In heavy SILAC (Stable Isotope Labeling by Amino acids in Cell culture) experiments for relative protein quantification.

- Pharmacokinetics : To study the absorption, distribution, metabolism, and excretion (ADME) profiles of pharmaceutical compounds .

Summary Table of Biological Activities

Scientific Research Applications

Metabolomics

L-4-Hydroxyphenylalanine-13C9,15N is extensively utilized as an isotopic tracer in metabolomics studies. Its incorporation into biological systems allows researchers to track metabolic pathways and quantify metabolites effectively.

Case Study: Glucose Homeostasis

A study highlighted the role of tyrosine metabolism in glucose tolerance. Researchers used stable isotope-labeled L-tyrosine to investigate its effects on glucose homeostasis in postprandial states. The findings indicated that tyrosine supplementation influenced glucose metabolism, showcasing its potential as a therapeutic target for metabolic disorders .

Proteomics

In proteomics, L-4-Hydroxyphenylalanine-13C9,15N serves as a key component in SILAC (Stable Isotope Labeling by Amino acids in Cell culture) techniques. This method allows for relative quantification of proteins in complex mixtures.

Application: Protein Quantification

The compound is incorporated into cell culture media to label proteins during synthesis. Subsequent mass spectrometry analysis enables researchers to quantify protein expression levels and study dynamics under different conditions .

NMR Spectroscopy

L-4-Hydroxyphenylalanine-13C9,15N is employed in Nuclear Magnetic Resonance (NMR) spectroscopy to probe the structure and dynamics of biological macromolecules.

Application: Structural Biology

Isotope-labeled amino acids enhance the sensitivity of NMR experiments, allowing for detailed studies of protein folding and interactions. This application is crucial for understanding the molecular basis of diseases and developing new therapeutics .

Clinical Research

The compound has potential applications in clinical research, particularly in understanding diseases related to amino acid metabolism.

Case Study: Neurotransmitter Synthesis

Research has shown that L-4-Hydroxyphenylalanine is a precursor to catecholamines such as dopamine and norepinephrine. Studies using labeled tyrosine have provided insights into neurotransmitter synthesis pathways and their implications in neurological disorders .

Quality Control and Standardization

In analytical chemistry, L-4-Hydroxyphenylalanine-13C9,15N acts as an internal standard for quantifying L-tyrosine levels through techniques like GC-MS and LC-MS.

Application: Metabolite Standardization

Using stable isotope-labeled standards ensures accuracy and reproducibility in metabolite quantification across different studies, facilitating comparisons and validation of results .

Summary Table of Applications

| Application Area | Specific Use Case | Methodology/Technique |

|---|---|---|

| Metabolomics | Investigating metabolic pathways | Isotopic tracing |

| Proteomics | Protein quantification via SILAC | Mass spectrometry |

| NMR Spectroscopy | Studying protein structure | NMR analysis |

| Clinical Research | Understanding neurotransmitter synthesis | Pathway analysis |

| Quality Control | Standardizing metabolite quantification | GC-MS/LC-MS |

Comparison with Similar Compounds

Structural and Isotopic Differences

L-4-Hydroxyphenylalanine-¹³C₉,¹⁵N belongs to a family of isotopically labeled amino acids optimized for research applications. Key structural analogs include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Isotopic Labeling | Key Structural Feature |

|---|---|---|---|---|

| L-4-Hydroxyphenylalanine-¹³C₉,¹⁵N | 4-HO-¹³C₆H₄¹³CH₂¹³CH(¹⁵NH₂)¹³CO₂H | 191.12 | ¹³C₉, ¹⁵N | Para-hydroxyphenyl group |

| L-Phenylalanine-¹³C₉,¹⁵N | ¹³C₆H₅¹³CH₂¹³CH(¹⁵NH₂)¹³CO₂H | 188.11* | ¹³C₉, ¹⁵N | Phenyl group (no hydroxyl) |

| L-Tryptophan-¹³C₉,¹⁵N | ¹³C₉H₁₀¹⁵N₂O₂ | 210.16* | ¹³C₉, ¹⁵N | Indole side chain |

| Glycine-¹³C₂,¹⁵N | ¹³C₂H₄¹⁵NO₂ | 78.05* | ¹³C₂, ¹⁵N | Simplest amino acid (no side chain) |

Key Observations :

- The para-hydroxyl group in L-4-Hydroxyphenylalanine-¹³C₉,¹⁵N distinguishes it from L-Phenylalanine-¹³C₉,¹⁵N, enabling studies on tyrosine-specific pathways (e.g., dopamine synthesis) .

- Compared to Glycine-¹³C₂,¹⁵N, its aromatic side chain enhances utility in protein structure analysis via NMR, where aromatic protons and carbons contribute to distinct spectral signatures .

Metabolic Tracing and Stability

- Nitrogen Utilization: Studies on ¹⁵N-labeled compounds (e.g., fertilizers) reveal that ¹⁵N in amino acids like L-4-Hydroxyphenylalanine-¹³C₉,¹⁵N enters soil organic N pools after initial plant uptake, with re-mineralization rates influenced by side-chain complexity .

- Isotopic Excretion: Unlike non-polar analogs (e.g., L-Valine-¹³C₅,¹⁵N), the hydroxyl group in L-4-Hydroxyphenylalanine-¹³C₉,¹⁵N may alter urinary excretion profiles, though ¹⁵N excretion remains stable in human studies .

Preparation Methods

Electrocyclic Ring-Closure and Aromatization

The foundational chemical approach involves synthesizing isotopically labeled aromatic precursors. As detailed in, ethyl benzoate or benzonitrile serves as the starting material. A 1,6-disubstituted hexatriene undergoes electrocyclic ring-closure, followed by aromatization via elimination of an amino substituent. This method enables targeted 13C enrichment in the benzene ring.

Key steps include:

-

Hexatriene Formation : Reacting acetylene derivatives with dienes under palladium catalysis.

-

Electrocyclic Closure : Thermal or photochemical induction of ring formation.

-

Aromatization : Elimination of substituents (e.g., NH2) to yield labeled benzene derivatives.

This route produces benzonitrile or ethyl benzoate with isotopic purity exceeding 99%, essential for subsequent amino acid synthesis.

Conversion to Sodium Phenylpyruvate

Labeled aromatic intermediates are converted to sodium phenylpyruvate through base-catalyzed hydrolysis. For example, ethyl benzoate-13C6 reacts with sodium hydroxide to form sodium phenylpyruvate-13C6, which is isolated via crystallization.

Enzymatic Reductive Amination

Sodium phenylpyruvate undergoes reductive amination using L-amino acid dehydrogenase (LAAD) to introduce the 15N-labeled amino group. LAAD ensures stereospecificity, yielding L-phenylalanine-13C9,15N with ≥99% enantiomeric excess (ee). The reaction occurs in aqueous buffer with NADH as a cofactor, achieving >90% conversion efficiency.

Table 1: Key Parameters in Chemical Synthesis

| Step | Reactants | Conditions | Yield | Purity |

|---|---|---|---|---|

| Hexatriene Formation | Acetylene, Diene | Pd catalysis, 80°C | 75–85% | 95% |

| Reductive Amination | Sodium phenylpyruvate, LAAD | pH 7.5, 25°C | 90–95% | ≥99% ee |

Hydroxylation of L-Phenylalanine-13C9,15N

L-4-Hydroxyphenylalanine-13C9,15N is synthesized by hydroxylating L-phenylalanine-13C9,15N at the para position. Phenylalanine hydroxylase (PAH) catalyzes this reaction in the presence of tetrahydrobiopterin (BH4) and molecular oxygen.

Enzymatic Hydroxylation

-

Enzyme : Recombinant PAH expressed in E. coli.

-

Cofactors : BH4 (0.1 mM), Fe²⁺ (50 µM).

-

Conditions : 37°C, pH 6.8, 12-hour incubation.

-

Outcome : 80–85% conversion to L-tyrosine-13C9,15N, with residual phenylalanine removed via ion-exchange chromatography.

Biosynthetic Approaches

Microbial Fermentation

Certain E. coli strains engineered with tyrosine-overproducing pathways can incorporate 13C-glucose and 15N-ammonium sulfate into L-tyrosine. However, isotopic dilution occurs due to endogenous carbon/nitrogen sources, limiting purity to ~85%.

Purification and Characterization

Solid-Phase Extraction (SPE)

Crude synthesis mixtures are desalted using C18 SPE cartridges. Methanol/water gradients elute labeled tyrosine while retaining impurities, achieving >98% purity.

Analytical Validation

Table 2: Analytical Specifications

| Technique | Target | Result |

|---|---|---|

| LC-MS | Purity | ≥99% |

| 13C-NMR | Isotopic enrichment | 99.2% ± 0.3% |

| Optical Rotation | [α]25/D | -12.0° (c=1, 1 M HCl) |

Comparative Analysis of Methods

Chemical vs. Biosynthetic Synthesis

-

Yield : Chemical methods achieve 70–85% overall yield, whereas biosynthetic routes yield ≤50% due to isotopic dilution.

-

Cost : Microbial fermentation is cheaper but requires costly separation from unlabeled byproducts.

-

Scalability : Chemical synthesis scales to 10–100 g batches, making it preferable for industrial use.

Challenges and Innovations

Q & A

Basic Research Questions

Q. What synthetic strategies ensure high isotopic purity of L-4-Hydroxyphenylalanine-¹³C₉,¹⁵N?

- Methodology : Synthesis typically involves sequential isotopic incorporation using ¹³C- and ¹⁵N-labeled precursors. For example, ¹⁵N labeling can be achieved via reaction with ¹⁵N-ammonium salts or ¹⁵N-benzoyl isothiocyanate to introduce the labeled amino group. ¹³C incorporation often employs ¹³C-enriched carbon sources (e.g., ¹³CO₂ or ¹³CH₃I) during precursor synthesis. Critical steps include purification via HPLC or column chromatography to remove unlabeled byproducts. Isotopic purity (>98%) is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. How is isotopic labeling efficiency validated in L-4-Hydroxyphenylalanine-¹³C₉,¹⁵N?

- Methodology : Use ¹H-¹³C and ¹H-¹⁵N heteronuclear single-quantum coherence (HSQC) NMR to confirm isotopic incorporation. For example, direct ¹JCN coupling constants (e.g., ~10–15 Hz for C–N bonds) confirm ¹³C–¹⁵N connectivity. Isotopic enrichment is quantified via high-resolution MS or isotope ratio mass spectrometry (IRMS). Cross-validation with elemental analysis ensures stoichiometric consistency .

Advanced Research Questions

Q. How can ¹³C–¹⁵N and ¹H–¹⁵N coupling constants resolve structural ambiguities in reaction intermediates?

- Methodology :

2D HMBC NMR : Detects long-range ¹³C–¹⁵N couplings (e.g., ³JCN) to map connectivity in heterocyclic intermediates. For example, coupling between aromatic carbons and the ¹⁵N-labeled amino group confirms regiochemistry in Dimroth rearrangement products .

Spin-echo experiments : Measure ¹JCN and ²JHN couplings to distinguish tautomers. In Dimroth rearrangements, direct ¹JCN coupling (~12 Hz) indicates nitrogen position retention, while indirect couplings suggest ring reopening .

Dynamic NMR : Monitors equilibrium shifts in ring-chain tautomers via temperature-dependent coupling constant changes .

Q. What statistical methods optimize ¹⁵N tracer recovery in metabolic flux studies?

- Methodology :

- Isotope mass balance : Calculate ¹⁵N recovery as:

Use ANOVA or Duncan’s test to compare treatments (e.g., irrigation modes affecting nitrogen assimilation in plants) .

- Monte Carlo simulations : Model uncertainty in tracer distribution, especially in heterogeneous systems like soil-plant ecosystems .

Q. How to resolve conflicting NMR data when studying Dimroth rearrangements with L-4-Hydroxyphenylalanine-¹³C₉,¹⁵N?

- Methodology :

- NOESY/ROESY : Identify spatial proximity between protons and ¹⁵N nuclei to distinguish between isomeric intermediates. For example, NOE interactions between H5 and H3 protons confirm pyrazolo[1,5-a]pyrimidine structures .

- Natural abundance correction : Subtract background ¹³C/¹⁵N signals using unlabeled controls to isolate tracer-specific couplings .

- Density functional theory (DFT) : Predict coupling constants for proposed intermediates and validate against experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.